molecular formula C12H14BNO4S B1434273 (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704097-52-8

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid

Cat. No. B1434273
M. Wt: 279.12 g/mol
InChI Key: JWCNBOSPYQYQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid, also known as DNSB, is a boronic acid derivative that has become increasingly popular in research due to its unique chemical properties. DNSB is a white crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). This compound is widely used in scientific research for its ability to inhibit proteasome activity, which makes it a valuable tool for studying protein degradation pathways.

Mechanism Of Action

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid inhibits the proteasome by binding to the active site of the chymotrypsin-like activity site of the proteasome. This binding prevents the proteasome from degrading proteins, leading to an accumulation of ubiquitinated proteins and ultimately cell death.

Biochemical And Physiological Effects

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and has potential as a chemotherapeutic agent. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages And Limitations For Lab Experiments

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid is a valuable tool for studying protein degradation pathways and developing new therapeutic strategies. Its selectivity for the chymotrypsin-like activity site of the proteasome makes it a useful tool for studying the role of the proteasome in disease. However, (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid has limitations as a research tool, as it can also inhibit other proteases and may have off-target effects.

Future Directions

Future research on (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid may focus on optimizing its selectivity for the proteasome and developing new derivatives with improved properties. (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid may also be used in combination with other drugs to enhance its therapeutic potential. Additionally, (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid may be used in the development of new diagnostic tools for diseases that involve dysregulation of the proteasome.

Scientific Research Applications

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid has been extensively used in scientific research as a proteasome inhibitor. Proteasomes are large protein complexes that play a crucial role in protein degradation, and their dysregulation has been implicated in many diseases, including cancer. (4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a valuable tool for studying protein degradation pathways and developing new therapeutic strategies.

properties

IUPAC Name

[4-(dimethylsulfamoyl)naphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4S/c1-14(2)19(17,18)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCNBOSPYQYQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 3
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 4
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 5
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid
Reactant of Route 6
(4-(N,N-dimethylsulfamoyl)naphthalen-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.